2-(3-Chlorophenyl)prop-2-en-1-ol
Description
2-(3-Chlorophenyl)prop-2-en-1-ol is an organic compound featuring a propenol backbone (prop-2-en-1-ol) substituted with a 3-chlorophenyl group. This structure combines a reactive allylic alcohol moiety with an aromatic ring bearing a chlorine atom at the meta position. The 3-chlorophenyl group is a common pharmacophore in medicinal chemistry, often enhancing lipophilicity and influencing molecular interactions with biological targets .
Properties
Molecular Formula |
C9H9ClO |
|---|---|
Molecular Weight |
168.62 g/mol |
IUPAC Name |
2-(3-chlorophenyl)prop-2-en-1-ol |
InChI |
InChI=1S/C9H9ClO/c1-7(6-11)8-3-2-4-9(10)5-8/h2-5,11H,1,6H2 |
InChI Key |
AQQHYYZCFBBVIW-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CO)C1=CC(=CC=C1)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenyl)prop-2-en-1-ol can be achieved through several methods. One common approach involves the reaction of 3-chlorobenzaldehyde with allyl alcohol in the presence of a base, such as sodium hydroxide, to form the desired product. The reaction typically proceeds under mild conditions, with the base acting as a catalyst to facilitate the formation of the carbon-carbon double bond .
Industrial Production Methods
On an industrial scale, the production of 2-(3-Chlorophenyl)prop-2-en-1-ol may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chlorophenyl)prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The carbon-carbon double bond can be reduced to form the corresponding saturated alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or ammonia.
Major Products Formed
Oxidation: 3-chlorocinnamaldehyde or 3-chlorocinnamic acid.
Reduction: 2-(3-chlorophenyl)propan-1-ol.
Substitution: 2-(3-hydroxyphenyl)prop-2-en-1-ol or 2-(3-aminophenyl)prop-2-en-1-ol.
Scientific Research Applications
2-(3-Chlorophenyl)prop-2-en-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Chlorophenyl)prop-2-en-1-ol involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share structural similarities with 2-(3-Chlorophenyl)prop-2-en-1-ol, differing in substituent positions, functional groups, or aromatic systems:
Key Observations :
- Substituent Position : The position of the chlorine atom significantly impacts biological activity. For example, 3-(2-Chlorophenyl)prop-2-yn-1-ol (chloro at ortho position) may exhibit different steric and electronic effects compared to the meta isomer .
- Functional Groups: Replacement of the allylic alcohol with a propenone (as in ) or acetamide group () alters hydrogen-bonding capacity and target selectivity.
- Aromatic Systems : Substituting the phenyl ring with a thiophene () or benzothiazole () modifies electronic properties and bioavailability.
Physicochemical Properties
- Molecular Weight and Solubility : 3-(2-Chlorophenyl)prop-2-yn-1-ol (C₉H₇ClO, MW 166.60) has a lower molecular weight than its 3-chlorophenyl counterpart due to the absence of a double bond . The allylic alcohol in 2-(3-Chlorophenyl)prop-2-en-1-ol likely increases polarity and aqueous solubility compared to propargyl analogs.
- Hydrogen Bonding: The allylic alcohol moiety can participate in hydrogen bonding, influencing crystal packing and solubility (as seen in for quinolin-3-yl derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
